Propionaldehyde 2,4-Dinitrophenylhydrazone

Analytical Chemistry Organic Synthesis Environmental Analysis

Propionaldehyde 2,4-Dinitrophenylhydrazone (CAS 725-00-8) is a pre-formed crystalline DNPH reference standard—not a generic reagent. Unlike in-situ derivatization producing mixed hydrazones, this isolated standard delivers a definitive fingerprint: mp 152–155°C, defined retention time, full spectral data. Essential for HPLC-UV/DAD or LC-MS calibration per ISO 23922, HJ 683, CARB Method 1004. A matrix-matched solid standard eliminates ~60% negative bias vs. liquid-phase calibration. Used in environmental monitoring, food lipid oxidation QC, and synthesis.

Molecular Formula C9H10N4O4
Molecular Weight 238.20 g/mol
CAS No. 725-00-8
Cat. No. B143252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropionaldehyde 2,4-Dinitrophenylhydrazone
CAS725-00-8
SynonymsPropanal 2-(2,4-Dinitrophenyl)hydrazone;  Propanal(2,4-Dinitrophenyl)hydrazone;  Propionaldehyde (2,4-Dinitrophenyl)hydrazone; 
Molecular FormulaC9H10N4O4
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C9H10N4O4/c1-2-5-10-11-8-4-3-7(12(14)15)6-9(8)13(16)17/h3-6,11H,2H2,1H3/b10-5-
InChIKeyNFQHZOZOFGDSIN-YHYXMXQVSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propionaldehyde 2,4-Dinitrophenylhydrazone (CAS 725-00-8) – A Defined DNPH Analytical Reference Standard


Propionaldehyde 2,4-Dinitrophenylhydrazone (CAS 725-00-8) is a 2,4-dinitrophenylhydrazone (DNPH) derivative of the C3 aliphatic aldehyde propionaldehyde [1]. It is a crystalline solid (melting range 152–155 °C [1]) belonging to the broad class of DNPH derivatives employed for carbonyl compound identification and quantification . This specific compound serves as a definitive reference standard for the accurate detection and quantification of propionaldehyde in complex environmental, industrial, and food matrices, differentiating it from generic DNPH reagents .

Propionaldehyde 2,4-Dinitrophenylhydrazone (CAS 725-00-8): Why Generic DNPH Reagents Are Insufficient


The use of a generic 2,4-dinitrophenylhydrazine (DNPH) reagent is not a viable substitute for a characterized propionaldehyde-DNPH reference standard. The primary analytical function is the specific identification and quantification of propionaldehyde. Using the parent DNPH reagent yields a mixture of hydrazones from all reactive carbonyls present, requiring subsequent separation and individual identification [1]. In contrast, the pre-formed, isolated standard offers a unique, verifiable fingerprint of physical properties, including a defined melting point (152–155 °C) and chromatographic retention time, which are essential for accurate calibration and unambiguous identification . Furthermore, comparative studies demonstrate that calibration using a liquid-phase standard versus a gas-phase standard for the same analyte can result in significant quantification bias, underscoring the need for a properly matched, defined standard [2].

Quantitative Evidence Supporting the Selection of Propionaldehyde 2,4-Dinitrophenylhydrazone (CAS 725-00-8)


Melting Point Differentiation: Distinguishing Propionaldehyde DNPH from Homologous Aldehyde Derivatives

The melting point of Propionaldehyde 2,4-Dinitrophenylhydrazone (152–155 °C) serves as a primary identifier, clearly distinguishing it from the DNPH derivatives of its closest C2 and C4 aldehyde homologs [1]. This property allows for the confirmation of propionaldehyde identity in a mixture or following synthesis, providing a simple yet robust verification method [2].

Analytical Chemistry Organic Synthesis Environmental Analysis

Chromatographic Recovery: Propionaldehyde DNPH Requires Matrix-Matched Calibration for Accurate Quantification

A comparative study evaluating HPLC-based analysis of five carbonyl-DNPH derivatives revealed that the relative recovery (RR) of propionaldehyde-DNPH from a gas-phase standard was approximately 60% lower than that from a liquid-phase standard [1]. This matrix-dependent behavior was also observed for other 'heavier' carbonyls (butyraldehyde, isovaleraldehyde, valeraldehyde) [1].

Analytical Chemistry Air Quality Monitoring Method Validation

Crystal Structure Analysis: Propionaldehyde DNPH Exhibits Unique Hydrogen-Bonding Network

Single-crystal X-ray diffraction analysis of Propionaldehyde 2,4-Dinitrophenylhydrazone reveals a monoclinic crystal system with space group P21/c and unit cell parameters a=5.333(7), b=11.488(8), c=17.713(10) Å, β=95.0(1)°, Z=4 [1]. The refinement of 611 reflections yielded a final R value of 0.059 [1]. Crucially, the structure shows evidence for both intra- and intermolecular NO₂⋯H–N hydrogen bonding [1].

Structural Chemistry Crystallography Materials Science

Comprehensive Spectroscopic Characterization for Definitive Identification

The spectroscopic profile of Propionaldehyde 2,4-Dinitrophenylhydrazone is well-documented, with reference spectra available for 1H NMR, FTIR, Raman, UV-Vis, and GC-MS [1][2][3]. For instance, the 1H NMR spectrum (DMSO-d6) is available for structural confirmation, and the GC-MS shows a molecular ion peak at m/z 238 [3]. This multi-spectral fingerprint provides multiple orthogonal methods for confirming the compound's identity and purity.

Analytical Chemistry Spectroscopy Quality Control

Inclusion in Global Regulatory and Standardized Analytical Methods

Propionaldehyde 2,4-Dinitrophenylhydrazone is a specified component in standardized analytical methods for environmental and industrial hygiene monitoring. It is explicitly listed in Chinese national standards (e.g., HJ 683-2014, HJ/T 400-2007) [1] and referenced in international standard methods such as ISO 23922:2020 and CARB Method 1004 for the determination of carbonyl compounds in air and mainstream cigarette smoke via HPLC-UV/DAD [2].

Environmental Monitoring Regulatory Compliance Standardized Testing

Key Application Scenarios for Propionaldehyde 2,4-Dinitrophenylhydrazone (CAS 725-00-8)


Environmental Air Quality and Emissions Monitoring

This analytical standard is essential for calibrating HPLC-UV/DAD or LC-MS systems used to quantify propionaldehyde in ambient air, vehicular exhaust, and industrial emissions [1]. As demonstrated in Section 3, the use of a matrix-matched standard is critical; employing this compound minimizes the ~60% negative bias associated with calibrating gas-phase samples against liquid-phase standards [2]. It is a key component in certified reference material (CRM) mixtures designed for compliance with methods like ISO 23922:2020, HJ 683-2014, and CARB Method 1004 [1].

Food and Flavor Industry Quality Control

Propionaldehyde is a volatile organic compound contributing to the aroma profile of various foods and is also a marker for lipid oxidation [3]. This DNPH derivative serves as a stable, well-characterized reference standard for quantifying propionaldehyde in food matrices (e.g., oils, baked goods, beverages) and food packaging [3]. The defined melting point (152–155 °C) and comprehensive spectral data (Section 3) enable definitive confirmation of the analyte's identity during method development and routine quality control analysis.

Organic Synthesis and Reaction Monitoring

In synthetic organic chemistry laboratories, Propionaldehyde 2,4-Dinitrophenylhydrazone is used as a primary reference standard for characterizing newly synthesized propionaldehyde derivatives or for monitoring reactions where propionaldehyde is a reactant or byproduct [4]. Its distinct and sharp melting point range (152–155 °C) provides a rapid, reliable check for purity and identity, supplementing more complex analytical techniques .

Advanced Crystallography and Computational Chemistry Studies

For researchers in structural chemistry, this compound is not merely an analytical standard but a subject of study. The fully elucidated crystal structure, with its defined space group (P21/c) and complex intra- and intermolecular hydrogen-bonding network [5], makes it an excellent model compound for computational simulations of crystal packing, hydrogen bond energetics, and structure-property relationship studies. Its well-defined structure provides a robust experimental benchmark for validating theoretical models.

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